molecular formula C10H17N3 B13089281 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13089281
M. Wt: 179.26 g/mol
InChI Key: JKDDMVWNNSMUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel protein kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic system recognized for its potent activity against a diverse range of kinases, which are key regulators in cellular signalling pathways and are critical therapeutic targets in conditions such as cancer and inflammatory diseases . Researchers value this core structure for its versatility; synthetic strategies like cyclization, condensation, and cross-coupling reactions allow for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR) . This derivative is presented as a key intermediate for scientists exploring the inhibition of kinases such as EGFR, B-Raf, MEK, and PI3K, among others . Pyrazolo[1,5-a]pyrimidine-based compounds have been shown to act as ATP-competitive inhibitors, disrupting the aberrant signalling that drives uncontrolled cell proliferation and survival . Furthermore, derivatives based on this privileged pharmacophore have been developed as highly selective inhibitors of specific kinase isoforms, such as PI3Kδ, demonstrating promise in preclinical research for treating autoimmune and inflammatory disorders . This compound is provided For Research Use Only and is intended solely for laboratory research purposes by trained professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-4-5-11-10-8(3)6-12-13(9)10/h6-7,9,11H,4-5H2,1-3H3

InChI Key

JKDDMVWNNSMUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-methylpyrazole with β-Dicarbonyl Compounds

A key approach involves reacting 5-amino-3-methylpyrazole with appropriate β-dicarbonyl compounds or β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core with the desired substitution pattern.

  • For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields a dihydroxy intermediate, which upon chlorination with phosphorus oxychloride produces a dichloro-substituted pyrazolo[1,5-a]pyrimidine intermediate.
  • Subsequent nucleophilic substitution of the chlorine at position 7 with an isopropyl-containing nucleophile (such as morpholine derivatives or alkyl amines) introduces the 7-(propan-2-yl) substituent with high selectivity and yield (up to 94%).

Reductive Amination and Functional Group Transformations

  • Alcohol intermediates derived from ester reduction can be oxidized to aldehydes and then subjected to reductive amination with isopropyl amines or related amines to install the 7-(propan-2-yl) group.
  • Sodium triacetoxyborohydride is commonly used as the reductive amination agent, providing good yields (63–84%) of the substituted pyrazolo[1,5-a]pyrimidines.

Cyclization Using 3-Substituted-5-Amino-1H-Pyrazoles and β-Dicarbonyl Compounds

  • The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds such as 2-acetylbutyrolactone under microwave irradiation or conventional reflux leads to regioselective cyclization forming the pyrazolo[1,5-a]pyrimidine core with the 3-methyl and 7-(propan-2-yl) substituents.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to traditional methods.

Acid-Catalyzed Condensation in Acetic Acid

  • Pyrazole derivatives can be condensed with 1,3-diketones in acetic acid with catalytic sulfuric acid at room temperature, yielding 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives in high yields (87–95%).
  • This method is mild and efficient and can be adapted for the preparation of pyrazolo[1,5-a]pyrimidines with various substituents including isopropyl groups.
Method Starting Materials Key Reagents/Conditions Yield Range Notes
Cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate 5-Amino-3-methylpyrazole, diethyl malonate Sodium ethanolate, POCl3 chlorination, nucleophilic substitution with isopropyl amine 61–94% Multi-step; selective chlorination and substitution at position 7
Reductive amination of aldehyde intermediates Alcohol intermediate, amine (isopropyl-containing) Dess–Martin periodinane oxidation, NaBH(OAc)3 reductive amination 63–84% Four-step synthesis; good functional group tolerance
Cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyls 3-Substituted-5-amino-1H-pyrazole, 2-acetylbutyrolactone Microwave irradiation or reflux in ethanol High yields; faster reaction times Regioselective formation of cyclopentapyrazolo derivatives
Acid-catalyzed condensation with 1,3-diketones Pyrazole derivatives, 1,3-diketones Acetic acid, catalytic H2SO4, room temperature 87–95% Mild conditions; suitable for dihydro derivatives
  • Selectivity in substitution at position 7 is influenced by the reactivity of chlorine atoms in dichloro intermediates, favoring nucleophilic substitution at position 7 over position 5.
  • Microwave-assisted synthesis offers advantages in reducing reaction times and increasing yields, particularly for cyclization reactions involving cyclic β-dicarbonyl compounds.
  • Reductive amination using sodium triacetoxyborohydride is effective for introducing alkyl amine substituents with minimal side reactions.
  • Acid-catalyzed condensation in acetic acid provides a straightforward approach to pyrazolo[1,5-a]pyrimidine derivatives, with high yields and mild conditions, suitable for sensitive functional groups.

The preparation of 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves versatile synthetic routes centered on cyclocondensation of aminopyrazoles with β-dicarbonyl compounds, selective chlorination, nucleophilic substitution, and reductive amination. Advances such as microwave-assisted synthesis and optimized reagents have enhanced the efficiency and selectivity of these methods. The choice of method depends on available starting materials, desired functional group tolerance, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to 3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival .

2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of pyrazolo[1,5-a]pyrimidines. These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

1. Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The introduction of this compound into polymer formulations has been shown to improve the overall performance of materials used in coatings and adhesives .

2. Photovoltaic Applications
Research has explored the use of pyrazolo[1,5-a]pyrimidines in organic photovoltaic devices. The compound's electronic properties allow it to function effectively as a charge transport material, enhancing the efficiency of solar cells by facilitating better electron mobility and reducing recombination losses .

Agricultural Chemistry

1. Pesticidal Activity
Studies have indicated that derivatives of this compound possess pesticidal properties. These compounds can act against various pests and pathogens affecting crops, providing a potential avenue for developing eco-friendly pesticides that minimize environmental impact while maximizing agricultural yield .

2. Plant Growth Regulators
The compound has also been investigated for its role as a plant growth regulator. It has been observed to influence plant growth parameters such as root development and flowering time, making it valuable for agricultural applications aimed at improving crop productivity and resilience .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity "Anticancer Properties of Pyrazolo Compounds"Induces apoptosis in cancer cell lines; inhibits tumor growth pathways
Anti-inflammatory "Inhibition of Cytokine Production by Pyrazolo Compounds"Reduces inflammation markers; potential treatment for chronic inflammatory diseases
Neuroprotective Effects "Neuroprotective Mechanisms of Pyrazolo Compounds"Protects neuronal cells from oxidative stress; potential therapeutic use in neurodegeneration
Polymer Chemistry "Enhancement of Polymer Properties with Pyrazolo Compounds"Improves mechanical properties and thermal stability of polymer matrices
Photovoltaic Applications "Charge Transport Materials in Organic Photovoltaics"Enhances efficiency by improving electron mobility
Pesticidal Activity "Pesticidal Properties of Pyrazolo Compounds"Effective against various agricultural pests; potential for eco-friendly pesticide development
Plant Growth Regulators "Influence of Pyrazolo Compounds on Plant Growth"Affects root development and flowering time; valuable for improving crop productivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituent positions (3, 5, 7) and the presence of electron-withdrawing or electron-donating groups.

Table 1: Substituent Comparison of Selected Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 3-Me, 7-iPr 193.29 Intermediate for drug synthesis
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-Me, 7-CF₃ 230.19 Enhanced lipophilicity; potential CNS activity
5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 5-Me, 7-Me, 2-iPr 193.29 Structural isomerism study
Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(4-F-C₆H₄), 7-C₂F₅, 3-COOEt 443.31 Fluorinated analog for agrochemicals
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-MeO-C₆H₄), 5-Ph, 7-ketone 347.38 Anti-mycobacterial activity

Biological Activity

3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various medical fields, particularly oncology and neurology. The following sections provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C₁₁H₁₄N₄
Molecular Weight 218.26 g/mol
IUPAC Name This compound
CAS Number [Insert CAS Number Here]

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds within this class have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant antitumor efficacy in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), leading to reduced tumor growth without significant hepatotoxicity .

The mechanism through which this compound exerts its biological effects involves the modulation of key enzymes and pathways:

  • Inhibition of PI3Kδ : This compound has been reported to selectively inhibit the PI3Kδ isoform, which is crucial for various cellular functions including growth and survival. The IC50 values for related compounds have been documented as low as 18 nM .
  • Induction of Apoptosis : By engaging specific intracellular targets, these compounds can induce programmed cell death in cancer cells. This is particularly relevant in the context of hematological malignancies where apoptosis resistance is common.

Case Study 1: Anticancer Efficacy in Xenograft Models

A series of experiments conducted using xenograft models demonstrated that pyrazolo[3,4-d]pyrimidine derivatives significantly inhibited tumor growth in MM and PDAC models. The study reported that these compounds did not lead to substantial increases in liver enzymes or histopathological damage typically associated with hepatotoxicity .

Case Study 2: Selective Target Engagement

Another study focused on the selective engagement of intracellular targets by C6-substituted pyrazolo[3,4-d]pyrimidines. The results indicated promising systemic circulation and metabolic stability across species . This suggests that modifications to the pyrazolo structure could enhance therapeutic profiles while reducing side effects.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Antitumor Inhibits cancer cell proliferation
PI3Kδ Inhibition Selectively inhibits PI3Kδ isoform
Apoptosis Induction Promotes programmed cell death

Q & A

Q. How to reconcile conflicting bioactivity results across studies?

  • Resolution :
  • Standardize assay conditions (e.g., cell lines, incubation time).
  • Compare substituent effects: For example, 7-(trifluoromethyl) groups enhance activity 10-fold over methyl groups in kinase assays .

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